Bursopoietin

説明

Bursopoietin Cell differentiation agent in extracts of chicken bursa of fabricus.

科学的研究の応用

Lymphocyte Differentiation

Bursopoietin has been studied for its role in lymphocyte differentiation. Research conducted in 1976 revealed that bursal extract, which includes this compound, induced differentiation in both B cells and T cells, with a predominant effect on B cell differentiation. This study suggests the role of this compound as a lymphocyte-differentiating hormone, important in the early development of the immune system in chickens (Brand, Gilmour, & Goldstein, 1976).

Commitment of Lymphocyte Precursors

Further research in 1983 expanded on the role of this compound in lymphocyte development, examining its effects on lymphocyte precursors in the chick embryo's bursa of Fabricius, thymus, and bone marrow. This study highlighted the specific induction of B cells by this compound and established a clear distinction in the commitment of lymphocyte precursors to either B or T cell lines in different organs (Brand, Galton, & Gilmour, 1983).

Influence on Antibody Formation

In contrast, a study in 1982 challenged the presence of hormones like this compound in the bursa of Fabricius. This study found that administering bursal extract did not restore immunological competence in chickens treated with cyclophosphamide, suggesting that this compound might not influence antibody formation as previously thought (Mizutani, Terai, Kimura, & Fujita, 1982).

Bursin, a B-cell Differentiating Hormone

Further investigation into the differentiation of lymphoid cells led to the discovery of bursin, a peptide hormone from the bursa of Fabricius. Bursin, while distinct from this compound, also plays a crucial role in B-cell differentiation. A 1986 study identified its tripeptide structure and confirmed its specificity in inducing phenotypic differentiation of B cells but not T cells (Audhya, Kroon, Heavner, Viamontes, & Goldstein, 1986).

作用機序

Mode of Action

It is believed to interact with its targets in a way that prolongs the duration of action within the neuronal synapse .

Biochemical Pathways

More research is needed to fully understand the compound’s effects on various biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Bursopoietin is currently unknown .

Result of Action

More research is needed to fully understand the compound’s effects at the molecular and cellular levels .

特性

IUPAC Name |

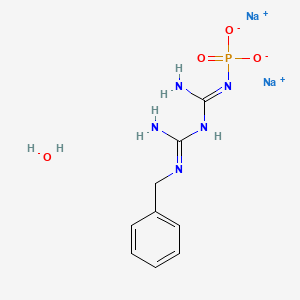

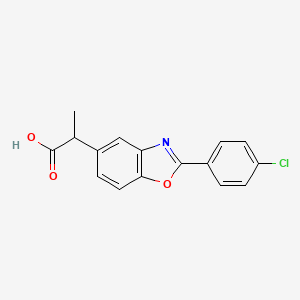

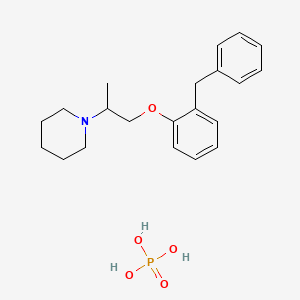

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVAUDERMUSPN-DVRYWGNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975680 | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60267-34-7 | |

| Record name | Bursopoietin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bursopoietin and what is its primary function?

A1: this compound is a lymphocyte-differentiating hormone found in the Bursa of Fabricius, a lymphoid organ unique to birds. [] Its primary function is to induce the differentiation of early lymphocyte precursors into B cells, a critical component of the adaptive immune response. []

Q2: Where has this compound been identified in the developing chick embryo?

A2: Research has shown the presence of this compound in the Bursa of Fabricius and bone marrow of chick embryos at various stages of development. [] Interestingly, while present in the Bursa, it is not found in the thymus, suggesting a specific role in B cell development. []

Q3: How do researchers identify and quantify this compound's effects on lymphocyte precursors?

A4: Researchers utilize in vitro assays with fractionated bone marrow cells from chickens. [] By introducing this compound and using alloantiserums, they can identify newly differentiated B cells (marked by the Bu-1+ surface antigen) and T cells (marked by the Th-1+ surface antigen). [] This method allows for a quantifiable assessment of this compound's impact on lymphocyte differentiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。